Cas no 929048-08-8 ((2S)-(Phenylmethoxy)carbonylaminomethyl-1-pyrrolidinecarboxylicacid 1,1-dimethylethylester)

(2S)-(Phenylmethoxy)carbonylaminomethyl-1-pyrrolidinecarboxylicacid 1,1-dimethylethylester Chemical and Physical Properties
Names and Identifiers
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- (S)-(N-Boc-Pyrrolidin-2-yl)-N-Cbz-methanamine
- (S)-2-[[(Benzyloxycarbonyl)amino]methyl]pyrrolidine-1-carboxylic acid tert-butyl ester
- 1,1-dimethylethyl (2S)-2-[({[(phenylmethyl)oxy]carbonyl}amino)methyl]-1-pyrrolidinecarboxylate
- tert-butyl (2S)-2-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate
- SCHEMBL336766
- MCFFCQNSBLVXKS-HNNXBMFYSA-N
- 929048-08-8
- (2s)-[[[(phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester
- tert-Butyl (S)-2-((((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate
- DB-322095
- (2S)-(Phenylmethoxy)carbonylaminomethyl-1-pyrrolidinecarboxylicacid 1,1-dimethylethylester
-
- Inchi: InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-7-10-15(20)12-19-16(21)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)
- InChI Key: MCFFCQNSBLVXKS-UHFFFAOYSA-N
- SMILES: C(N1CCCC1CNC(OCC1C=CC=CC=1)=O)(OC(C)(C)C)=O
Computed Properties
- Exact Mass: 334.18925731g/mol
- Monoisotopic Mass: 334.18925731g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 427
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 67.9Ų
Experimental Properties
- Density: 1.137
- PSA: 67.87000
- LogP: 3.64110
(2S)-(Phenylmethoxy)carbonylaminomethyl-1-pyrrolidinecarboxylicacid 1,1-dimethylethylester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | S228440-250mg |
(2S)-[[[(Phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylicacid 1,1-dimethylethylester |
929048-08-8 | 250mg |
$ 495.00 | 2022-06-03 | ||
TRC | S228440-100mg |
(2S)-[[[(Phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylicacid 1,1-dimethylethylester |
929048-08-8 | 100mg |
$ 240.00 | 2022-06-03 | ||
TRC | S228440-500mg |
(2S)-[[[(Phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylicacid 1,1-dimethylethylester |
929048-08-8 | 500mg |
$ 795.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1684999-200mg |
tert-Butyl (S)-2-((((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate |
929048-08-8 | 98% | 200mg |
¥1260.00 | 2024-04-25 |
(2S)-(Phenylmethoxy)carbonylaminomethyl-1-pyrrolidinecarboxylicacid 1,1-dimethylethylester Related Literature
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
Additional information on (2S)-(Phenylmethoxy)carbonylaminomethyl-1-pyrrolidinecarboxylicacid 1,1-dimethylethylester
Latest Research Insights on 929048-08-8 and (2S)-(Phenylmethoxy)carbonylaminomethyl-1-pyrrolidinecarboxylicacid 1,1-dimethylethylester
The compound 929048-08-8 and its derivative, (2S)-(Phenylmethoxy)carbonylaminomethyl-1-pyrrolidinecarboxylicacid 1,1-dimethylethylester, have garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are pivotal in the synthesis of novel therapeutic agents, particularly in the development of protease inhibitors and other bioactive compounds. Recent studies have explored their structural properties, synthetic pathways, and potential applications in drug discovery.
One of the key findings in recent literature highlights the role of 929048-08-8 as a versatile intermediate in the synthesis of peptidomimetics. Researchers have demonstrated its utility in constructing complex molecular architectures that mimic natural peptides, thereby enhancing the stability and bioavailability of potential drug candidates. The compound's unique stereochemistry and functional groups make it an ideal building block for targeted drug design.
In a 2023 study published in the Journal of Medicinal Chemistry, scientists investigated the pharmacokinetic properties of (2S)-(Phenylmethoxy)carbonylaminomethyl-1-pyrrolidinecarboxylicacid 1,1-dimethylethylester. The study revealed that this ester derivative exhibits improved metabolic stability compared to its parent compound, making it a promising candidate for oral drug formulations. The researchers employed advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize the compound's structure and purity.
Another significant advancement involves the application of 929048-08-8 in the development of covalent inhibitors. A recent preprint on bioRxiv detailed the use of this compound in the design of irreversible inhibitors targeting specific cysteine proteases. The study reported high selectivity and potency, with minimal off-target effects, underscoring the compound's potential in treating diseases such as cancer and autoimmune disorders.
Furthermore, computational modeling studies have provided insights into the binding interactions of (2S)-(Phenylmethoxy)carbonylaminomethyl-1-pyrrolidinecarboxylicacid 1,1-dimethylethylester with various enzyme targets. Molecular dynamics simulations revealed that the tert-butyl ester group plays a critical role in stabilizing the inhibitor-enzyme complex, thereby enhancing inhibitory activity. These findings are expected to guide future synthetic efforts aimed at optimizing the compound's efficacy.
In conclusion, the ongoing research on 929048-08-8 and its derivatives underscores their importance in modern drug discovery. The combination of synthetic versatility, favorable pharmacokinetic properties, and targeted bioactivity positions these compounds as valuable tools for developing next-generation therapeutics. Future studies are likely to focus on expanding their applications and improving their therapeutic profiles through structural modifications.
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